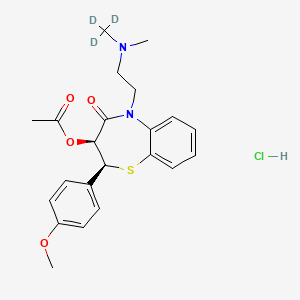

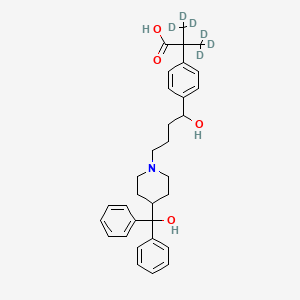

Rivastigmine D6

描述

Rivastigmine is a cholinesterase inhibitor used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s disease . It is not a cure for Alzheimer’s or Parkinson’s disease, but it can improve the thinking ability in some patients .

Synthesis Analysis

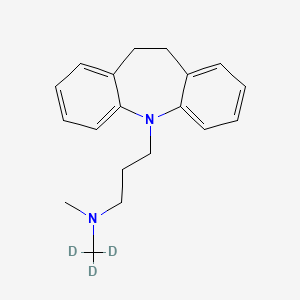

The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . Another study demonstrated a chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases . A third study reported a particularly efficient four-step chemoenzymatic total synthesis of (S)-rivastigmine based on a highly stereoselective bioreduction of a key prochiral carbonyl derivative mediated by Lactobacillus reuteri DSM 20016 whole cells .Molecular Structure Analysis

Structures of twelve possible conformers of rivastigmine were first analyzed and compared at the DFT/6-311+G(d) level . The conformer with the least ground state energy was further analyzed at a higher basis set .Chemical Reactions Analysis

The synthesis of (S)-rivastigmine involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination . The asymmetric reductive amination is catalyzed by the iridium–phosphoramidite ligand complex and helped by some additives .Physical And Chemical Properties Analysis

Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a small molecule with an average weight of 250.3367 and a monoisotopic weight of 250.168127958 . The calculated value of the dipole moment is 2.58 debye .科学研究应用

帕金森症精神病和认知障碍的治疗:利伐替明已经显示出在治疗晚期帕金森病患者的神经精神并发症和认知障碍方面的疗效,包括幻觉、睡眠障碍和照料者困扰 (Reading, Luce, & McKeith, 2001)。

改善帕金森病相关痴呆的注意力:一项随机、双盲、安慰剂对照研究表明,利伐替明在帕金森病相关痴呆患者的所有注意力方面评估中,比安慰剂具有显著的益处 (Wesnes, McKeith, Edgar, Emre, & Lane, 2005)。

在阿尔茨海默病中的疗效:利伐替明已经证明在治疗可能患有阿尔茨海默病的患者中具有疗效和耐受性,改善了认知表现并且不良事件的发生率较低 (Agid, Dubois, Anand, & Gharabawi, 1998)。

对帕金森病痴呆的执行功能的影响:利伐替明已与改善帕金森病痴呆患者的执行功能测试相关联,评估了思维的灵活性、问题解决和规划 (Schmitt, Farlow, Meng, Tekin, & Olin, 2010)。

除抗乙酰胆碱酯酶活性外的药理作用:利伐替明抑制大鼠海马锥体神经元的瞬时外向K+电流(IK(A))和延迟整流K+电流(IK(DR)),表明除已知的抗乙酰胆碱酯酶活性外,还具有其他药理作用 (Pan, Xu, & Wang, 2003)。

阿尔茨海默病中的大脑激活变化:在轻度阿尔茨海默病中使用利伐替明可增强颞叶和额叶的大脑激活,将认知表现的增加与大脑激活的变化联系起来 (Rombouts, Barkhof, van Meel, & Scheltens, 2002)。

与其他治疗方法的安全性和耐受性:在阿尔茨海默病患者中,利伐替明胶囊与美拉替明等其他治疗方法结合使用的安全性和耐受性在临床研究中得到了积极评价 (Olin, Bhatnagar, Reyes, Koumaras, Meng, & Brannan, 2010)。

与胆碱酯酶的动力学和结构相互作用:关于利伐替明与胆碱酯酶相互作用的研究提供了对其在阿尔茨海默病治疗中的抑制机制和动力学的见解 (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002)。

安全和危害

Rivastigmine may cause serious side effects. It is fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

未来方向

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) . Evidence for other acetylcholinesterase inhibitors and memantine is mostly supportive but less conclusive . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD .

属性

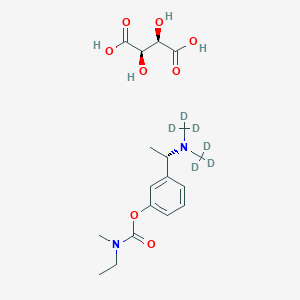

IUPAC Name |

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-XVXYZIQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rivastigmine D6 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。